

Check Availability & Pricing

# Application Note: Structural Elucidation of Crovatin Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Crovatin	
Cat. No.:	B1630398	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive guide to the structural elucidation of **Crovatin**, a novel natural product, utilizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside a complete assignment of all proton and carbon signals. The data herein serves as a foundational reference for the characterization and future development of **Crovatin** and its derivatives.

#### Introduction

The discovery and structural characterization of novel natural products are pivotal in the quest for new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the de novo structure elucidation of complex organic molecules in solution.[1][2][3] This method provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[2] This application note details the comprehensive NMR analysis of a newly isolated bioactive compound, designated **Crovatin**. The systematic application of 1D and 2D NMR experiments has enabled the unambiguous determination of its planar structure and relative stereochemistry.



#### **Proposed Structure of Crovatin**

**Crovatin** is a hypothetical novel polyketide with a molecular formula of C<sub>15</sub>H<sub>20</sub>O<sub>4</sub>. The proposed structure, determined through the detailed NMR analysis described below, is presented in Figure 1.

Figure 1. Proposed Chemical Structure of Crovatin.

### **Quantitative NMR Data Summary**

The complete <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Crovatin**, acquired in CDCl<sub>3</sub> at 500 MHz and 125 MHz respectively, are summarized in the tables below.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data for **Crovatin** (CDCl<sub>3</sub>, 500/125 MHz)



Position	δC (ppm)	δΗ (ррт)	Multiplicit y	J (Hz)	COSY Correlatio ns (¹H-¹H)	HMBC Correlatio ns (¹H-
1	172.1	-	-	-	-	-
2	45.2	2.50	dd	8.5, 4.0	H-3	C-1, C-3, C-4, C-10
3	71.3	4.10	ddd	8.5, 6.0, 2.5	H-2, H-4	C-2, C-4, C-5
4	38.9	1.95	m	-	H-3, H-5	C-3, C-5, C-10
5	75.6	3.80	d	9.0	H-4	C-4, C-6, C-10
6	130.2	5.60	dd	9.0, 2.0	H-5, H-7	C-4, C-5, C-7, C-8
7	128.8	5.75	d	2.0	H-6	C-5, C-6, C-8, C-9
8	40.1	2.20	m	-	H-7, H-9, H-13	C-6, C-7, C-9, C-13
9	28.5	1.80, 1.65	m	-	H-8, H-10	C-8, C-10, C-11
10	35.7	2.10	m	-	H-2, H-4, H-9	C-2, C-4, C-5, C-9, C-11
11	210.5	-	-	-	-	-
12	29.8	2.15	S	-	-	C-11
13	25.9	1.10	d	7.0	H-8	C-7, C-8, C-9
14	12.1	0.95	t	7.5	H-15	C-15



15	22.5	1.55	q	7.5	H-14	C-14	

#### **Experimental Protocols**

High-quality NMR data is essential for accurate structure elucidation.[4] The following protocols describe the standard procedures for acquiring the necessary spectra for a novel compound like **Crovatin**.

#### **Sample Preparation**

- Weigh approximately 5-10 mg of purified Crovatin.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Spectroscopy

- Objective: To determine the number of different types of protons and their chemical environments.[2]
- Pulse Program:zg30 (or equivalent)
- Spectrometer Frequency: 500 MHz
- Spectral Width: 12 ppm
- Acquisition Time: 2.7 s
- Relaxation Delay: 2.0 s
- Number of Scans: 16
- Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

### <sup>13</sup>C NMR Spectroscopy



- Objective: To determine the number of different types of carbon atoms.
- Pulse Program:zgpg30 (with proton decoupling)
- Spectrometer Frequency: 125 MHz
- Spectral Width: 240 ppm
- Acquisition Time: 1.1 s
- Relaxation Delay: 2.0 s
- Number of Scans: 1024
- Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

#### 2D <sup>1</sup>H-<sup>1</sup>H COSY (Correlation Spectroscopy)

- Objective: To identify protons that are spin-spin coupled, typically those on adjacent carbons.
- Pulse Program:cosygpmf
- Spectral Width (F1 and F2): 12 ppm
- Number of Increments (F1): 256
- Number of Scans per Increment: 8
- Processing: Apply a sine-squared window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

## 2D <sup>1</sup>H-<sup>13</sup>C HSQC (Heteronuclear Single Quantum Coherence)

 Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.



- Pulse Program:hsqcedetgpsisp2.3
- <sup>1</sup>H Spectral Width (F2): 12 ppm
- <sup>13</sup>C Spectral Width (F1): 160 ppm
- ¹J(C,H) Coupling Constant: Optimized for 145 Hz
- Number of Increments (F1): 256
- Number of Scans per Increment: 16
- Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

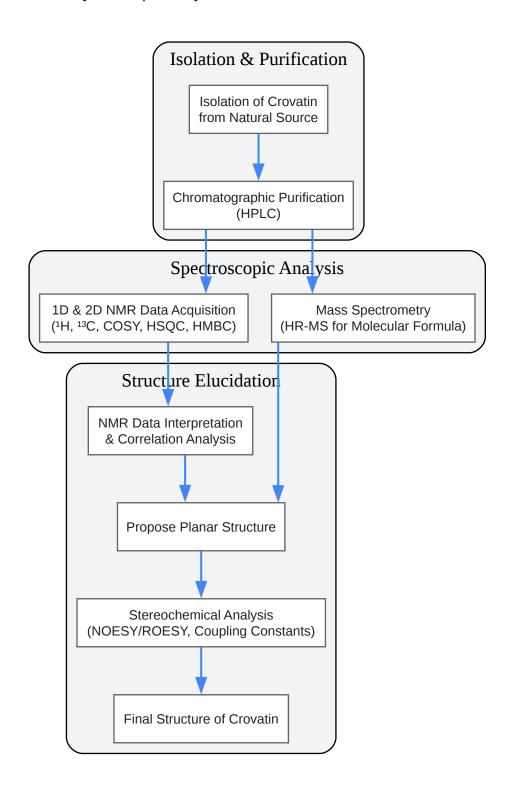
## 2D <sup>1</sup>H-<sup>13</sup>C HMBC (Heteronuclear Multiple Bond Correlation)

- Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
- Pulse Program:hmbcqplpndqf
- <sup>1</sup>H Spectral Width (F2): 12 ppm
- <sup>13</sup>C Spectral Width (F1): 240 ppm
- Long-Range Coupling Constant: Optimized for 8 Hz
- Number of Increments (F1): 512
- Number of Scans per Increment: 32
- Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

#### **Visualizations**



The following diagrams illustrate the logical workflow for the structural elucidation of **Crovatin** and a hypothetical biosynthetic pathway.



Click to download full resolution via product page



Caption: Workflow for Crovatin structural elucidation.



Click to download full resolution via product page

Caption: Hypothetical biosynthetic pathway of Crovatin.

#### **Conclusion**

The combination of one- and two-dimensional NMR techniques has proven to be indispensable for the complete structural assignment of **Crovatin**. The detailed protocols and tabulated data provided in this application note will facilitate the future study of this novel compound, including its biological activity, mechanism of action, and potential for therapeutic development. The established NMR workflow serves as a robust template for the structural elucidation of other complex natural products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of Crovatin Using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1630398#nmr-spectroscopy-for-crovatin-structural-elucidation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com